3-O-Acetylpinobanksin

Overview

Description

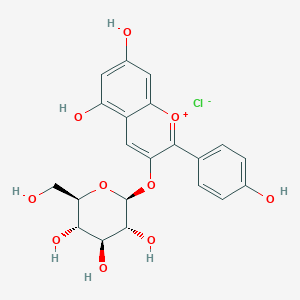

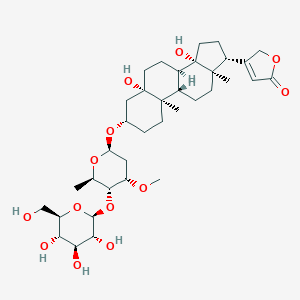

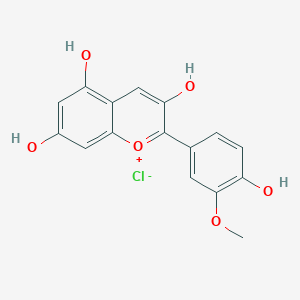

3-O-Acetylpinobanksin is a flavonoid derivative and a strong antioxidant found in sunflowers and honey that inhibits LDL peroxidation .

Synthesis Analysis

The expression levels of CitC4H (Cs_ont_1g016250) were significantly correlated with the contents of 3-O-Acetylpinobanksin .Molecular Structure Analysis

3-O-Acetylpinobanksin is a (2R, 3R)-2-cyclohexyl-5,7-dimethyl-3-(prop-1-en-2-yloxy)-octahydro-2H-1-benzopyran-4-one .Physical And Chemical Properties Analysis

3-O-Acetylpinobanksin has a molecular formula of C17H14O6, an average mass of 314.289 Da, and a monoisotopic mass of 314.079041 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 547.6±50.0 °C at 760 mmHg, and a flash point of 205.1±23.6 °C .Scientific Research Applications

Neurotoxicity Studies

3-Acetylpyridine, a related compound to 3-O-Acetylpinobanksin, exhibits neurotoxic properties and has been used to study active cell death distinct from apoptosis in neural tissues. This compound leads to DNA end-labelling in rat models without the ultrastructural changes typically seen in apoptotic cell death, indicating a unique pathway of neurotoxicity and cell death ((Wüllner et al., 1997)).

Biochemical Engineering and Glycerol Metabolism

In the field of metabolic engineering, 3-Hydroxypropionic acid (3-HP), a compound structurally related to 3-O-Acetylpinobanksin, has been studied for its potential in producing a wide range of chemicals. Modifications in the glycerol metabolism of Escherichia coli have shown elevated production of 3-HP, demonstrating its applications in renewable-based chemical production ((Jung et al., 2014)).

Epigenetic Regulation and Bromodomain Interactions

A study on the binding potential of rare flavonoids, including 3-O-Acetylpinobanksin, on the Nac-binding site of the first bromodomain of BRD4 (BRD4 BD1) reveals its importance in epigenetic regulation. These flavonoids have been found to exhibit better binding affinity with BRD4 BD1 compared to known inhibitors, suggesting their role in modulating gene expression and diverse cellular functions ((Dhananjayan, 2015)).

Mechanism of Action

Target of Action

3-O-Acetylpinobanksin is a flavonoid derivative . Flavonoids are known to have a wide range of targets due to their antioxidant properties . .

Mode of Action

Flavonoids, in general, are known to interact with their targets primarily through their antioxidant properties . They can neutralize free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to cells .

Biochemical Pathways

For instance, they can modulate the activity of various enzymes and signaling molecules, thereby affecting multiple cellular processes

Pharmacokinetics

It is known that the compound is a flavonoid derivative and is usually extracted from the bark, branches, and resin of pine genus plants . It is soluble in organic solvents such as alcohols and ether solvents, and slightly soluble in water .

Result of Action

Flavonoids, in general, are known for their antioxidant, anti-inflammatory, and anticancer properties . They can protect cells from oxidative damage, modulate immune responses, and inhibit the proliferation of cancer cells .

Action Environment

The action of 3-O-Acetylpinobanksin can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .

Safety and Hazards

Future Directions

properties

IUPAC Name |

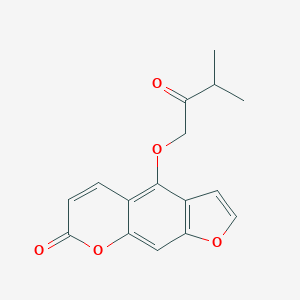

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-9(18)22-17-15(21)14-12(20)7-11(19)8-13(14)23-16(17)10-5-3-2-4-6-10/h2-8,16-17,19-20H,1H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYHZSNSMVEQEH-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200127 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Acetylpinobanksin | |

CAS RN |

52117-69-8 | |

| Record name | Pinobanksin 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52117-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the lack of oxidation at ring B in 3-O-Acetylpinobanksin and other related flavonoids?

A: The absence of oxidation at ring B in 3-O-Acetylpinobanksin, chrysin, pinocembrin, pinostrobin, and pinobanksin significantly alters their fragmentation pathways compared to oxidized 3,4-dihydroflavonoids []. This information is crucial for mass spectrometry analysis and identification of these compounds.

Q2: Can 3-O-Acetylpinobanksin be used to differentiate between propolis and poplar tree gum?

A: No, 3-O-Acetylpinobanksin is not a suitable marker for differentiating propolis from poplar tree gum. While it is present in both substances, other compounds like caffeic acid, ferulic acid, and p-coumaric acid are absent in poplar tree gum but found in propolis, making them more reliable indicators [].

Q3: What is the potential neuroprotective mechanism of 3-O-Acetylpinobanksin?

A: Research suggests that 3-O-Acetylpinobanksin exhibits neuroprotective effects against corticosterone-induced damage in PC12 cells by scavenging intracellular reactive oxygen species (ROS) []. This antioxidant activity may contribute to its potential therapeutic benefits in neurodegenerative diseases.

Q4: How does 3-O-Acetylpinobanksin interact with the BRD4 protein, and what is the significance of this interaction?

A: Molecular docking studies reveal that 3-O-Acetylpinobanksin binds to the Nac binding site of the first bromodomain of BRD4 (BRD4 BD1) []. This interaction suggests a potential role of 3-O-Acetylpinobanksin in modulating epigenetic regulation, specifically targeting the BET family proteins involved in gene transcription and various cellular processes.

Q5: Are there any analytical methods available to quantify 3-O-Acetylpinobanksin in propolis samples?

A: Yes, High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the chemical composition of propolis, including the quantification of 3-O-Acetylpinobanksin [, ]. This method allows researchers to identify and measure the concentrations of various compounds in propolis samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.